molecular formula C16H14N2O7 B2380895 3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287283-29-6

3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2380895
CAS No.: 2287283-29-6
M. Wt: 346.295
InChI Key: UPTFSBYTQWELAR-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy, nitro, and phenylmethoxycarbonylamino functional groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted benzoic acid derivative, followed by the introduction of the phenylmethoxycarbonylamino group through a series of protection and deprotection steps. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and phenylmethoxycarbonylamino groups may play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-nitrobenzoic acid: Lacks the phenylmethoxycarbonylamino group, resulting in different chemical properties and reactivity.

    5-Nitro-2-methoxybenzoic acid: Similar nitro and methoxy substitution but different positional isomerism.

    4-(Phenylmethoxycarbonylamino)benzoic acid: Lacks the nitro and methoxy groups, affecting its chemical behavior and applications.

Uniqueness

3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-24-13-8-11(15(19)20)7-12(18(22)23)14(13)17-16(21)25-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFSBYTQWELAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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